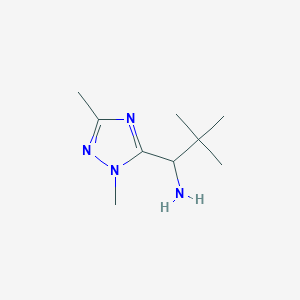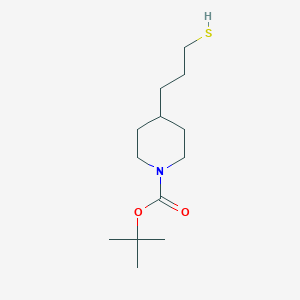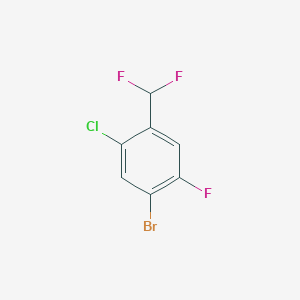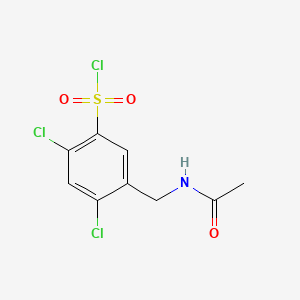
2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H8Cl3NO3S and a molecular weight of 316.59 g/mol . This compound is characterized by the presence of two chlorine atoms, an acetamidomethyl group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 5-(acetamidomethyl)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 4 positions of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as Lewis acids may be used to facilitate certain reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorobenzenesulfonyl chloride: Similar in structure but lacks the acetamidomethyl group.
2,4-Dichlorobenzenesulfonyl chloride: Similar in structure but lacks the acetamidomethyl group.
Uniqueness
2,4-Dichloro-5-(acetamidomethyl)benzene-1-sulfonyl chloride is unique due to the presence of the acetamidomethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also impact its applications in various fields, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H8Cl3NO3S |
|---|---|
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
5-(acetamidomethyl)-2,4-dichlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C9H8Cl3NO3S/c1-5(14)13-4-6-2-9(17(12,15)16)8(11)3-7(6)10/h2-3H,4H2,1H3,(H,13,14) |
Clave InChI |
VOABQZTWHONLNE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




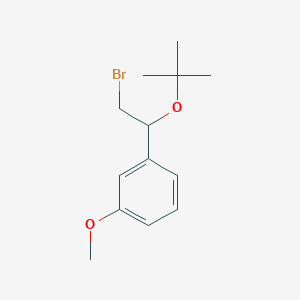
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)


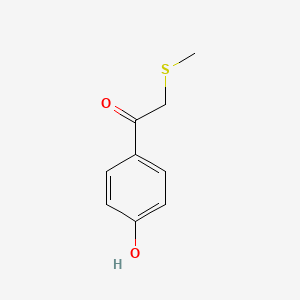
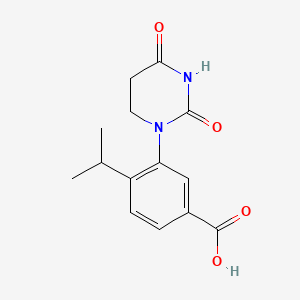
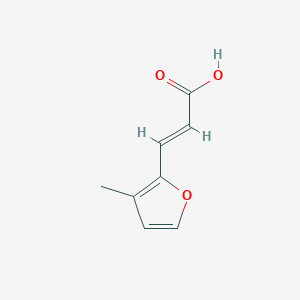
![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
